
5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is a white to off-white microcrystalline powder . It is used as a chromogenic substrate for α-D-glucosidase, which yields a blue precipitate . It is used for the detection of Staphylococcus aureus and species within Bacilli . It is also used in the isolation of Enterobacter sakazakii .
Molecular Structure Analysis
The molecular formula of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is C14H15BrClNO6 . The molecular weight is 408.64 g/mol . The InChI string is InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13+,14+/m1/s1 .Chemical Reactions Analysis
5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is a substrate for β-glucuronidase enzyme (GUS). GUS deesterifies it into an indoxyl derivative which upon oxidative polymerization results in the generation of blue indigotin dye .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is a white to off-white microcrystalline powder . It has a molecular weight of 408.64 g/mol . It should be stored at -20°C and protected from light .Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the body’s elimination of xenobiotics .
Mode of Action
5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside acts as a chromogenic substrate for the GUS enzyme . The enzyme de-esterifies the compound into an indoxyl derivative . This derivative then undergoes oxidative polymerization, resulting in the generation of a blue compound known as indigotin .
Biochemical Pathways
The compound is involved in the glucuronidation pathway , a part of the body’s broader detoxification process . The GUS enzyme, which the compound targets, is responsible for breaking down glucuronides. When 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is processed by GUS, it results in the production of indigotin .
Result of Action
The action of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside results in the production of indigotin , a blue compound . This color change is often used in biochemical assays to indicate the presence and activity of the GUS enzyme .
Action Environment
The action of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is influenced by the presence of the GUS enzyme. Therefore, its efficacy is likely to be affected by factors that influence GUS activity, such as pH, temperature, and the presence of other substances that may interact with the enzyme. The compound is also sensitive to light and moisture , which can affect its stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% has several advantages and limitations when used in laboratory experiments. One of the main advantages of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% is its ability to interact with certain proteins, enzymes, and other molecules. This makes 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% a useful tool for studying the structure and function of these molecules. 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% is also relatively easy to synthesize and purify, making it a useful reagent for laboratory experiments. However, 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% is also limited in its ability to interact with certain molecules, and its effects on cell signaling can vary depending on the conditions of the experiment.
Direcciones Futuras
There are a variety of potential future directions for 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% research. 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% could be used to study the structure and function of other proteins, enzymes, and molecules. 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% could also be used to study the effects of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% on cell signaling pathways, and to identify new inhibitors of certain enzymes. Additionally, 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% could be used to study the effects of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% on other biochemical and physiological processes, such as metabolism and cell growth. Finally, 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% could be used to develop new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% can be synthesized by reacting 5-bromo-4-chloro-3-nitrobenzoic acid with xylose in a chloroform solution. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as p-toluenesulfonic acid. The reaction is followed by a series of purification steps to obtain the pure 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% product.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% has been studied for its scientific research applications, particularly in the fields of biochemistry and physiology. 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% has been used to study the structure and function of proteins, enzymes, and other molecules. 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% is also used as an inhibitor of certain enzymes, such as the enzyme xylosyltransferase, which is involved in the biosynthesis of glycosaminoglycans. 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside; 99% has also been used as a substrate to study the catalytic activity of enzymes and as a marker for certain proteins and enzymes.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCKAHHHVVOJV-SZOBPAOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

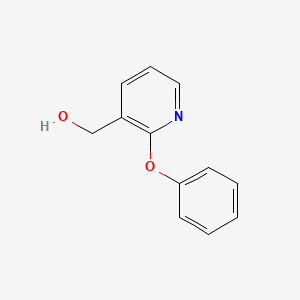

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)
![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)
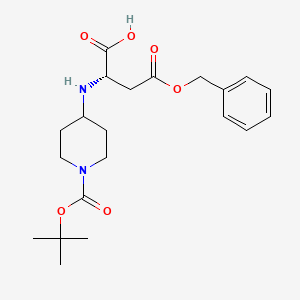

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)
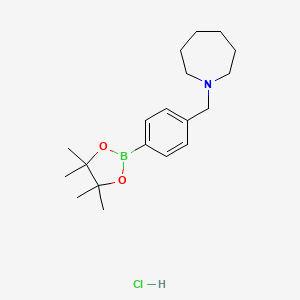


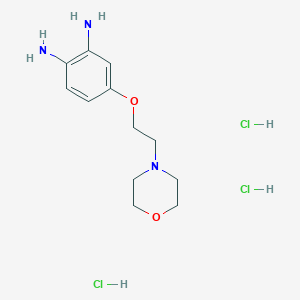
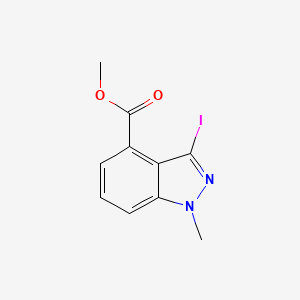
![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)